Direct Yellow 59 chemical properties and structure
Direct Yellow 59 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Direct Yellow 59, also known by its common name Primuline, is a synthetic thiazole-class dye. Historically significant in the textile and leather industries for its vibrant yellow hue, it also finds applications in scientific research as a fluorescent stain. This guide provides a detailed overview of the chemical properties, structure, and synthesis of Direct Yellow 59, tailored for a technical audience.
Chemical Structure and Properties
Direct Yellow 59 is the sodium salt of the sulfonic acid of a complex mixture of thiazole derivatives. The primary component is 2-(2-(4-aminophenyl)-6-methylbenzo[d]thiazol-7-yl)-6-methylbenzo[d]thiazole-7-sulfonic acid.[1] Its chemical structure features a conjugated system of aromatic rings and thiazole heterocycles, which is responsible for its color and fluorescent properties.
The synthesis of Direct Yellow 59 is a two-stage process. The first stage involves the high-temperature reaction of p-toluidine with sulfur to produce a mixture of poly-thiazole compounds known as Primuline base.[2] The second stage is the sulfonation of the Primuline base to render the dye water-soluble.[2]
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate | [1] |
| Synonyms | Primuline, C.I. 49000, Direct Yellow 7, Carnotine | [3] |
| CAS Number | 8064-60-6 | [3] |
| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ | [3] |
| Molecular Weight | 475.54 g/mol | |
| Appearance | Yellowish-brown powder | [3] |
| Melting Point | >300 °C | |
| Solubility | Soluble in water, producing a light yellow solution with a light blue fluorescence. | [2] |
| UV-Vis λmax | 229 nm, 340-355 nm |
Synthesis and Experimental Protocols
The synthesis of Direct Yellow 59 is a multi-step process that begins with the formation of a complex mixture known as Primuline base, which is then sulfonated.
Synthesis of Primuline Base
A general method for the synthesis of the Primuline base involves heating p-toluidine with sulfur. A representative, though not fully detailed, manufacturing method describes heating p-toluidine (2 molar equivalents) with sulfur (4.5 atomic ratio) at temperatures ranging from 200 to 280 °C.[2]
Sulfonation of Primuline Base
The Primuline base is then sulfonated to yield the water-soluble Direct Yellow 59. This is typically achieved by treating the base with fuming sulfuric acid (oleum).[2] The sulfonation reaction introduces sulfonic acid groups onto the aromatic rings of the thiazole structures.
Experimental Workflow for Synthesis
Caption: General Synthesis Workflow for Direct Yellow 59.
Structural Information
The core structure of the main component of Direct Yellow 59 consists of two substituted benzothiazole rings linked together.
Caption: Simplified 2D representation of the main component of Direct Yellow 59.
Analytical Characterization
A comprehensive analysis of Direct Yellow 59 would involve a suite of spectroscopic techniques to confirm its structure and purity.
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UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in an aqueous solution would be expected to show strong absorptions in the ultraviolet and visible regions, characteristic of the extended conjugated system. The absorbance in the visible spectrum is responsible for its yellow color.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would reveal characteristic peaks for the functional groups present, including N-H stretching from the primary amine, C=N stretching from the thiazole ring, S-O stretching from the sulfonate group, and aromatic C-H and C=C stretching.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of the precise connectivity of the atoms.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the components of the dye mixture and could provide structural information through analysis of fragmentation patterns.
Logical Workflow for Characterization
Caption: Logical workflow for the analytical characterization of Direct Yellow 59.
Applications in Research
While primarily an industrial dye, Direct Yellow 59 (Primuline) is also utilized in biological research as a fluorescent stain. Its ability to bind to various cellular components allows for their visualization under a fluorescence microscope. This application is particularly relevant to researchers in cell biology and histology.
Safety and Handling
Direct Yellow 59 should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. Absorption [Primulin] | AAT Bioquest [aatbio.com]
- 2. Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents | PLOS One [journals.plos.org]
- 3. Fluorescent Primuline Derivatives Inhibit Hepatitis C Virus NS3-Catalyzed RNA Unwinding, Peptide Hydrolysis and Viral Replicase Formation - PMC [pmc.ncbi.nlm.nih.gov]
